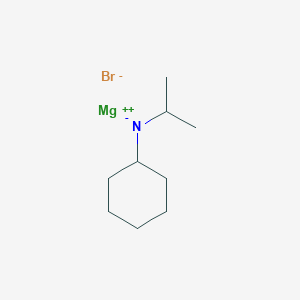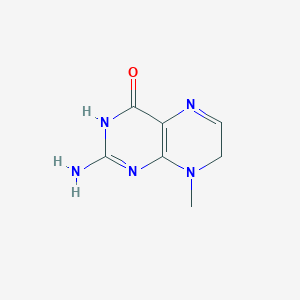
5-Bromo-2-((tert-butyldimethylsilyloxy)methyl)-4-chloro-1-methyl-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-((tert-butyldimethylsilyloxy)methyl)-4-chloro-1-methyl-1H-indole is a synthetic organic compound that belongs to the class of indoles. Indoles are heterocyclic compounds that are widely studied for their diverse biological activities and applications in medicinal chemistry. This particular compound is characterized by the presence of bromine, chlorine, and a tert-butyldimethylsilyloxy group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-((tert-butyldimethylsilyloxy)methyl)-4-chloro-1-methyl-1H-indole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Bromination: Introduction of the bromine atom at the 5-position of the indole ring using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Chlorination: Introduction of the chlorine atom at the 4-position using a chlorinating agent like thionyl chloride (SOCl2).
Silylation: Protection of the hydroxyl group with a tert-butyldimethylsilyl (TBDMS) group using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole.
Methylation: Introduction of the methyl group at the 1-position using a methylating agent like methyl iodide (MeI) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-((tert-butyldimethylsilyloxy)methyl)-4-chloro-1-methyl-1H-indole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the indole ring or the substituents.
Deprotection: The tert-butyldimethylsilyl group can be removed under acidic or basic conditions to yield the free hydroxyl group.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base or a catalyst.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Deprotection: Acidic conditions using hydrochloric acid (HCl) or basic conditions using tetrabutylammonium fluoride (TBAF) can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine or chlorine atoms.
Scientific Research Applications
5-Bromo-2-((tert-butyldimethylsilyloxy)methyl)-4-chloro-1-methyl-1H-indole has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders and cancer.
Chemical Biology: The compound is used in studies to understand the biological activity of indole derivatives and their interactions with biological targets.
Material Science: It is used in the synthesis of functional materials, including organic semiconductors and light-emitting diodes (LEDs).
Synthetic Chemistry:
Mechanism of Action
The mechanism of action of 5-Bromo-2-((tert-butyldimethylsilyloxy)methyl)-4-chloro-1-methyl-1H-indole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The presence of bromine and chlorine atoms can enhance the compound’s binding affinity and selectivity for certain targets. The tert-butyldimethylsilyloxy group can also influence the compound’s solubility and stability, affecting its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-((tert-butyldimethylsilyloxy)methyl)-3-methoxypyridine
- 5-Bromo-2-(tert-butyldimethylsiloxy)pyrimidine
- 5-Bromo-2-(tert-butyldimethylsilyloxy)pyrimidine
Uniqueness
5-Bromo-2-((tert-butyldimethylsilyloxy)methyl)-4-chloro-1-methyl-1H-indole is unique due to the combination of bromine, chlorine, and tert-butyldimethylsilyloxy groups on the indole scaffold. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C16H23BrClNOSi |
|---|---|
Molecular Weight |
388.8 g/mol |
IUPAC Name |
(5-bromo-4-chloro-1-methylindol-2-yl)methoxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C16H23BrClNOSi/c1-16(2,3)21(5,6)20-10-11-9-12-14(19(11)4)8-7-13(17)15(12)18/h7-9H,10H2,1-6H3 |
InChI Key |
VCRJIEVKRPYYQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=CC2=C(N1C)C=CC(=C2Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


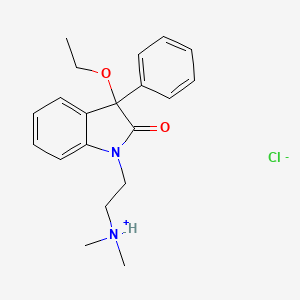
![2-[2-(Aziridine-1-carbonyloxy)ethoxy]ethyl aziridine-1-carboxylate](/img/structure/B13743068.png)
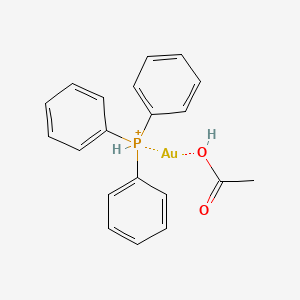
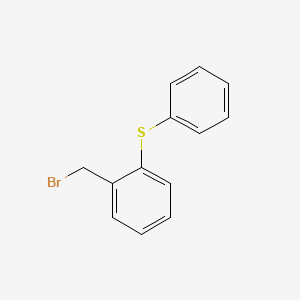
![2-[2-(trifluoromethyl)phenyl]-3H-benzimidazol-5-amine](/img/structure/B13743080.png)
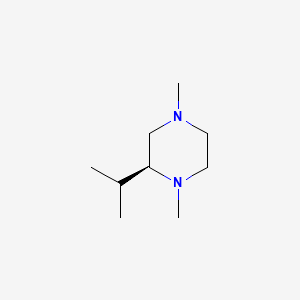
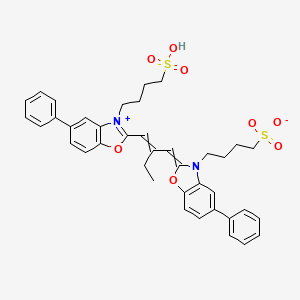
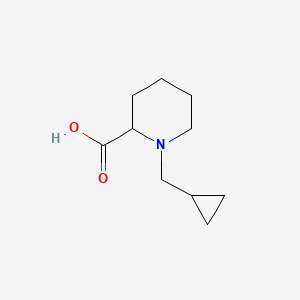
![ethyl 4-[[2,4-diamino-6-[6-[2-chloroethyl(ethyl)amino]hexylamino]pyrimidin-5-yl]diazenyl]benzoate;hydrochloride](/img/structure/B13743091.png)
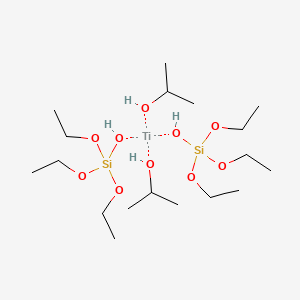
![9,10-Bis((1h-benzo[d]imidazol-1-yl)methyl)anthracene](/img/structure/B13743101.png)

